![molecular formula C25H20ClN5O2S B2677422 N-(4-chlorophenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide CAS No. 1111039-09-8](/img/no-structure.png)
N-(4-chlorophenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorophenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide is a useful research compound. Its molecular formula is C25H20ClN5O2S and its molecular weight is 489.98. The purity is usually 95%.
BenchChem offers high-quality N-(4-chlorophenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chlorophenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Insecticidal Activity
N-(4-chlorophenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide: and its derivatives have been investigated for their insecticidal potential. Specifically, they target the ryanodine receptor (RyR), which plays a crucial role in insect muscle function. By binding to RyR, these compounds disrupt calcium release and muscle contraction, leading to insect paralysis and death . Notably, compound 5g exhibited larvicidal activity against the diamondback moth (Plutella xylostella).
Surface Chemistry Studies
Researchers have explored the adsorption behavior of related compounds, such as 4-chlorophenyl isocyanide , on metal surfaces like Au(111) and Pt(111). These studies provide insights into the interaction between the compound and the surface, which can be useful in catalysis and materials science .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-chlorophenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide involves the reaction of 4-chloroaniline with 2-bromoacetic acid to form N-(4-chlorophenyl)glycine. This intermediate is then reacted with thionyl chloride to form N-(4-chlorophenyl)glycine chloride, which is then reacted with 5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-1-thiol to form the final product.", "Starting Materials": [ "4-chloroaniline", "2-bromoacetic acid", "thionyl chloride", "5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-1-thiol" ], "Reaction": [ "4-chloroaniline is reacted with 2-bromoacetic acid in the presence of a base such as potassium carbonate to form N-(4-chlorophenyl)glycine.", "N-(4-chlorophenyl)glycine is then reacted with thionyl chloride to form N-(4-chlorophenyl)glycine chloride.", "N-(4-chlorophenyl)glycine chloride is then reacted with 5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-1-thiol in the presence of a base such as triethylamine to form the final product N-(4-chlorophenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide." ] } | |
CAS-Nummer |
1111039-09-8 |
Produktname |
N-(4-chlorophenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide |
Molekularformel |
C25H20ClN5O2S |
Molekulargewicht |
489.98 |
IUPAC-Name |
N-(4-chlorophenyl)-2-[[5-oxo-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C25H20ClN5O2S/c26-18-10-12-19(13-11-18)27-22(32)16-34-25-29-28-24-30(15-14-17-6-2-1-3-7-17)23(33)20-8-4-5-9-21(20)31(24)25/h1-13H,14-16H2,(H,27,32) |
SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3N4C2=NN=C4SCC(=O)NC5=CC=C(C=C5)Cl |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2Z,4E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile](/img/structure/B2677340.png)
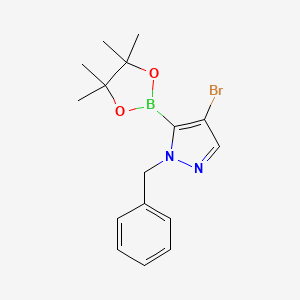
![{2-[4-(1H-pyrazol-1-ylmethyl)phenyl]phenyl}methanamine](/img/structure/B2677345.png)

![2-[(1E,3E)-4-Phenylbuta-1,3-dienyl]-1H-pyrrole](/img/structure/B2677350.png)
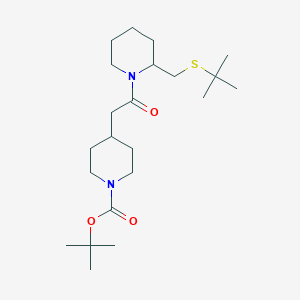


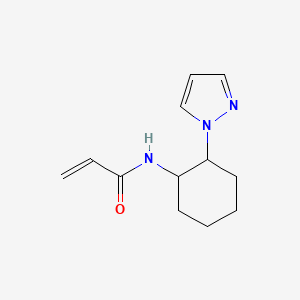
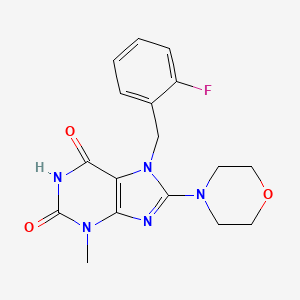
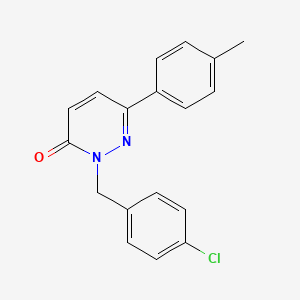
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2677360.png)
![(1S,2R,3S,4S)-7-[(tert-butoxy)carbonyl]-3-(methoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2677362.png)